5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate
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Overview
Description
benzofuran]-3,6-diyl diacetate, is a fluorescent zinc detection reagent. It is primarily used for the fluorimetric detection of zinc ions (Zn²⁺) after esterase hydrolysis . This compound has a molecular weight of 656.68 g/mol and a purity of over 90% .
Preparation Methods
ZnAF-1 DA is synthesized through a series of chemical reactions involving the attachment of N,N-bis(2-pyridylmethyl)ethylenediamine to a fluorescein derivative. The synthetic route typically involves the following steps:
Synthesis of the fluorescein derivative: The fluorescein derivative is prepared by reacting fluorescein with acetic anhydride to form the diacetate.
Attachment of the chelating unit: N,N-bis(2-pyridylmethyl)ethylenediamine is then attached to the fluorescein derivative through a series of condensation reactions.
Chemical Reactions Analysis
ZnAF-1 DA undergoes several types of chemical reactions, including:
Hydrolysis: The diacetate groups are hydrolyzed by esterases to release the active fluorescent compound.
Complexation: ZnAF-1 DA forms a complex with zinc ions (Zn²⁺), which results in a significant increase in fluorescence intensity.
Common reagents and conditions used in these reactions include:
Esterases: Enzymes that catalyze the hydrolysis of ester bonds.
Zinc ions (Zn²⁺): The target ions for detection.
The major product formed from these reactions is the fluorescent complex of ZnAF-1 DA with zinc ions, which emits fluorescence at a wavelength of 515 nm upon excitation at 492 nm .
Scientific Research Applications
ZnAF-1 DA is widely used in scientific research for the detection and quantification of zinc ions in various biological and chemical systems. Some of its applications include:
Biological research: ZnAF-1 DA is used to study zinc ion dynamics in living cells and tissues.
Medical research: The compound is used to investigate the involvement of zinc in various diseases, including neurodegenerative disorders and cancer.
Industrial applications: ZnAF-1 DA is employed in the development of sensors and assays for zinc detection in environmental and industrial samples.
Mechanism of Action
The mechanism of action of ZnAF-1 DA involves the following steps:
Hydrolysis: The diacetate groups of ZnAF-1 DA are hydrolyzed by esterases, releasing the active fluorescent compound.
Complexation: The active compound binds to zinc ions (Zn²⁺) through the N,N-bis(2-pyridylmethyl)ethylenediamine chelating unit.
Fluorescence emission: Upon binding to zinc ions, the fluorescence intensity of the compound increases significantly, allowing for the detection and quantification of zinc ions.
Comparison with Similar Compounds
ZnAF-1 DA is part of a family of fluorescent zinc sensors that include ZnAF-1 and ZnAF-2F. These compounds share similar structures and mechanisms of action but differ in their sensitivity and selectivity for zinc ions . Some similar compounds include:
ZnAF-1: A fluorescein-based zinc sensor with a similar chelating unit.
ZnAF-2F: Another fluorescein-based zinc sensor with improved sensitivity and selectivity for zinc ions.
ZnAF-1 DA is unique in its ability to penetrate cell membranes and be hydrolyzed by intracellular esterases, making it particularly useful for studying zinc ion dynamics in living cells .
Properties
Molecular Formula |
C39H34N4O6 |
---|---|
Molecular Weight |
654.7 g/mol |
IUPAC Name |
[7'-acetyloxy-5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-3-oxospiro[2-benzofuran-1,10'-9H-anthracene]-2'-yl] acetate |
InChI |
InChI=1S/C39H34N4O6/c1-25(44)47-32-10-13-35-27(20-32)19-28-21-33(48-26(2)45)11-14-36(28)39(35)37-12-9-29(22-34(37)38(46)49-39)42-17-18-43(23-30-7-3-5-15-40-30)24-31-8-4-6-16-41-31/h3-16,20-22,42H,17-19,23-24H2,1-2H3 |
InChI Key |
UQDHNTDMIFUWBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C2)C=C(C=C4)OC(=O)C)C5=C(C=C(C=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O3 |
Origin of Product |
United States |
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